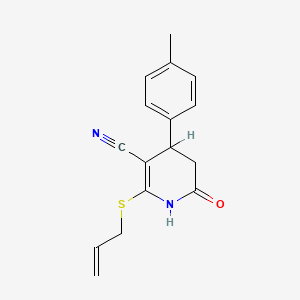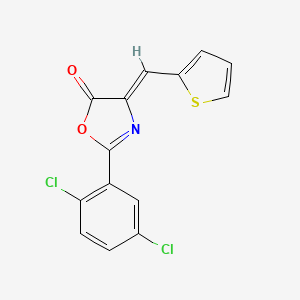
1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)- typically involves the nucleophilic substitution of cyanuric chloride with piperidine and perfluoro-tert-butyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)- is unique due to its combination of piperidino and perfluoro-tert-butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
Propriétés
Formule moléculaire |
C16H10F18N4 |
|---|---|
Poids moléculaire |
600.25 g/mol |
Nom IUPAC |
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C16H10F18N4/c17-11(18,19)9(12(20,21)22,13(23,24)25)6-35-7(37-8(36-6)38-4-2-1-3-5-38)10(14(26,27)28,15(29,30)31)16(32,33)34/h1-5H2 |
Clé InChI |
QEDMPDTYQUGUMK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)
![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)

![4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691013.png)
![2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B11691028.png)
![Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11691029.png)
![N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691034.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
